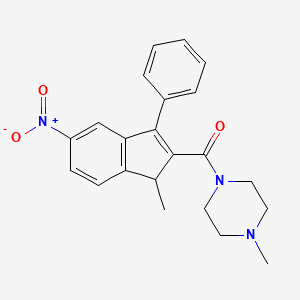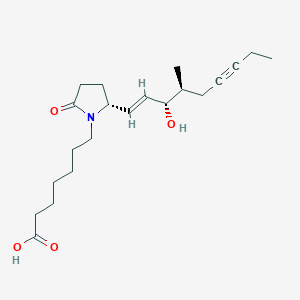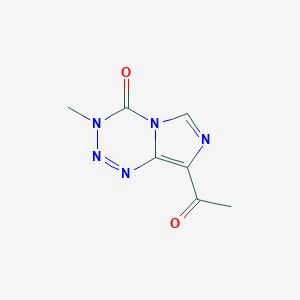
炔诺孕酮
描述
炔诺孕酮是一种合成的孕激素,是用于各种医疗应用的一种激素。它主要用于口服避孕药和治疗妇科疾病,例如月经不调。 炔诺孕酮是在 1950 年代后期研发的,并于 1961 年投入医疗使用 。 它以其作为前药的能力而闻名,在体内转化为炔诺酮,这是一种强效孕激素 .
作用机制
炔诺孕酮通过与体内的孕激素受体结合发挥作用。它作为孕激素受体的激动剂,模拟天然孕激素的作用。 这会导致垂体促性腺激素分泌的抑制,进而抑制排卵并改变宫颈粘液,以防止精子穿透 。 炔诺孕酮是一种前药,其活性形式炔诺酮负责其药理作用 .
类似化合物:
炔诺酮: 炔诺孕酮的活性代谢物,用于类似的应用。
左炔诺孕酮: 另一种合成的孕激素,在避孕方面具有类似用途。
醋酸甲羟孕酮: 用于激素替代疗法和治疗子宫内膜异位症。
比较: 炔诺孕酮在其转化为炔诺酮方面的独特性,这提供了有效的孕激素作用,而雄激素和雌激素活性最小 。 与左炔诺孕酮和醋酸甲羟孕酮相比,炔诺孕酮具有独特的代谢途径和药代动力学特征,使其适用于特定的治疗应用 .
科学研究应用
生化分析
Biochemical Properties
Lynestrenol plays a significant role in various biochemical reactions. It is metabolized in the liver through hydroxylation reactions involving enzymes such as CYP2C9, CYP2C19, and CYP3A4 . These enzymes convert lynestrenol to its active form, norethisterone. Lynestrenol interacts with sex hormone-binding globulin (SHBG), which affects its bioavailability and activity in the body .
Cellular Effects
Lynestrenol influences various types of cells and cellular processes. It affects the endometrial lining of the uterus, preventing ovulation and altering the cervical mucus to inhibit sperm penetration. Lynestrenol also impacts cell signaling pathways, gene expression, and cellular metabolism by binding to progesterone receptors in target tissues . This binding leads to changes in the transcription of specific genes involved in reproductive processes.
Molecular Mechanism
The molecular mechanism of lynestrenol involves its conversion to norethisterone, which binds to progesterone receptors in target cells. This binding results in the activation or repression of specific genes, leading to changes in cellular function. Lynestrenol also inhibits the release of gonadotropins from the pituitary gland, preventing ovulation . Additionally, lynestrenol’s interaction with SHBG modulates its availability and activity in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lynestrenol change over time. Initially, lynestrenol is rapidly absorbed and metabolized, with its active form, norethisterone, exerting its effects. Over time, the stability and degradation of lynestrenol can influence its long-term effects on cellular function. Studies have shown that lynestrenol maintains its efficacy over extended periods, with consistent effects on hormone levels and cellular processes .
Dosage Effects in Animal Models
The effects of lynestrenol vary with different dosages in animal models. At lower doses, lynestrenol effectively inhibits ovulation and alters reproductive processes without significant adverse effects. At higher doses, lynestrenol can cause toxic effects, including liver enzyme alterations and changes in lipid metabolism . These threshold effects highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
Lynestrenol is involved in several metabolic pathways, primarily in the liver. It is metabolized to norethisterone through hydroxylation reactions catalyzed by enzymes such as CYP2C9, CYP2C19, and CYP3A4 . This conversion is crucial for lynestrenol’s biological activity. Additionally, lynestrenol’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
Lynestrenol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to SHBG, which modulates its bioavailability and distribution in the bloodstream . This interaction affects lynestrenol’s localization and accumulation in target tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of lynestrenol is primarily in the nucleus, where it binds to progesterone receptors and influences gene expression. Lynestrenol’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that lynestrenol exerts its effects precisely within target cells.
准备方法
合成路线和反应条件: 炔诺孕酮是通过从甾体前体开始的一系列化学反应合成的。合成涉及在甾体母核的 17α 位置引入乙炔基。主要步骤包括:
羟基化: 在 C3 位置引入羟基。
乙炔化: 在 17α 位置添加乙炔基。
环化: 形成环戊烷并菲环体系。
工业生产方法: 炔诺孕酮的工业生产通常涉及使用与上述类似的反应步骤的大规模化学合成。 该工艺针对高产率和高纯度进行了优化,并涉及严格的质量控制措施,以确保最终产品符合药物标准 .
反应类型:
氧化: 炔诺孕酮可以发生氧化反应,特别是在羟基处,导致形成酮类。
还原: 还原反应可以将炔诺孕酮转化为其相应的醇。
取代: 各种取代反应可能发生,特别是在乙炔基处,导致不同的衍生物。
常用试剂和条件:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
催化剂: 氢化反应的钯碳。
主要产品:
相似化合物的比较
Norethisterone: The active metabolite of lynestrenol, used in similar applications.
Levonorgestrel: Another synthetic progestogen with similar uses in contraception.
Medroxyprogesterone acetate: Used in hormone replacement therapy and for treating endometriosis.
Comparison: Lynestrenol is unique in its conversion to norethisterone, which provides potent progestogenic effects with minimal androgenic and estrogenic activity . Compared to levonorgestrel and medroxyprogesterone acetate, lynestrenol has a distinct metabolic pathway and pharmacokinetic profile, making it suitable for specific therapeutic applications .
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVGQYHLRCDXFQ-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021478 | |
| Record name | Lynestrenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lynestrenol, a synthetic steroid progesterone-like substance, has been found to enhance the stimulation of normal human lymphocytes. It increases the phytohemagglutinin response and the mixed-lymphocyte cultures. This augmentation can, in some cases, be higher than 100% of the phytohemagglutinin or mixed lymphocyte reaction baseline. There is no significant effect on the pokeweed mitogen stimulation. It is concluded that lynestrenol can modulate, "in vitro", some T cell functions., In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible. | |
| Record name | Lynestrenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
52-76-6 | |
| Record name | Lynestrenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lynestrenol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lynestrenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LYNESTRENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | LYNESTRENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lynestrenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lynestrenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYNESTRENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Z8ALG4U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lynestrenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158-160 °C | |
| Record name | Lynestrenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







